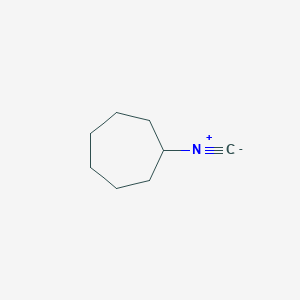

Cycloheptyl isocyanide

Descripción

Significance of Isocyanides as C1 Synthons in Modern Organic Synthesis

Isocyanides, including cycloheptyl isocyanide, are highly valued as "C1 synthons" in organic synthesis. acs.orgsemanticscholar.org This designation refers to their role as a building block that contributes a single carbon atom to a new molecular framework. The chemistry of isocyanides is distinct primarily because their functional group contains a divalent carbon atom, a feature that drives their unique reactivity. kirj.eeacs.org

The utility of isocyanides as C1 synthons is most prominently demonstrated in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions. researchgate.netnih.govbeilstein-journals.org In these reactions, the isocyanide acts as a versatile reactant capable of engaging with both electrophiles and nucleophiles at its carbon atom. acs.orgresearchgate.net This amphiphilic nature facilitates the efficient formation of carbon-carbon and carbon-heteroatom bonds in a single step, allowing for the rapid assembly of complex molecules like peptide mimics and diverse heterocyclic structures from simple starting materials. semanticscholar.orgresearchgate.netnih.gov The isocyanide's ability to undergo insertion reactions has established it as a fundamental tool for creating molecular diversity, particularly in medicinal and combinatorial chemistry. rsc.orgwikipedia.org

Historical Context and Evolution of Research on Alkyl Isocyanides, with Emphasis on this compound

The journey of isocyanide chemistry began in 1859 with the synthesis of the first isocyanide, allyl isocyanide. kirj.ee However, for nearly a century, research in this area was limited due to the lack of accessible synthetic methods. kirj.ee A significant breakthrough occurred in 1958 when Ivar Ugi and his colleagues developed a reliable method for synthesizing isocyanides through the dehydration of formamides, making this class of compounds readily available for study. kirj.ee

This advancement paved the way for the discovery of powerful synthetic transformations, most notably the Ugi four-component reaction (U-4CR) in 1959 and the earlier Passerini three-component reaction (3-CR), discovered in 1921. kirj.eewikipedia.org These reactions highlighted the synthetic potential of alkyl isocyanides, such as the commonly used cyclohexyl isocyanide, which became a workhorse in the development of multicomponent reaction methodologies. acs.orgchemspider.comtandfonline.com

Research involving this compound has evolved within this broader context. While less common than its six-membered ring counterpart, this compound has been utilized in studies aiming to explore the impact of ring size and steric bulk on reaction outcomes and product properties. For instance, it has been employed in Ugi reactions to generate libraries of compounds with potential pharmacological activity, where the cycloheptyl group was found to contribute to high receptor affinity in certain products. nih.govresearchgate.net Its use in other multicomponent reactions, such as those involving tropone, further demonstrates its role in the synthesis of complex, fused ring systems. acs.org

Unique Electronic and Steric Characteristics of this compound Influencing Reactivity

The reactivity of this compound is governed by the inherent electronic properties of the isocyanide functional group and the specific steric profile of the cycloheptyl ring.

Electronic Characteristics: The isocyanide functional group is best described by two resonance structures: one with a triple bond between a positively charged nitrogen and a negatively charged carbon (R-N⁺≡C⁻), and another with a double bond (R-N=C:). wikipedia.org This electronic configuration confers several key properties:

Amphiphilic Nature : The carbon atom can react as a nucleophile and, upon activation, as an electrophile, enabling its participation in diverse reactions. acs.org

Linear Geometry : The C-N-C bond angle in isocyanides is nearly 180°. wikipedia.org

Spectroscopic Signature : Isocyanides display a characteristic strong absorption in their infrared (IR) spectra between 2165 and 2110 cm⁻¹. wikipedia.org

Hydrogen Bonding : The terminal carbon atom of the isocyanide group can act as a hydrogen bond acceptor, an interaction that can be significant in biological systems and catalysis. acs.org

Steric Characteristics: The seven-membered cycloheptyl ring imparts specific steric properties that distinguish it from other alkyl isocyanides. The larger and more flexible nature of the cycloheptane ring, compared to the more rigid cyclohexane ring, introduces unique steric hindrance around the reactive isocyanide center. smolecule.com This steric bulk can influence the rate and outcome of reactions. For example, in multicomponent reactions, the steric profile of the isocyanide can affect the relative stability of intermediates and transition states, thereby influencing product distribution and diastereoselectivity. xmu.edu.cn In studies of metal complexes, the steric demands of ligands like this compound can dictate the coordination number and geometry of the resulting complex. mdpi.com

Research Data on this compound and Related Compounds

The following tables provide key data related to this compound and its closely related analog, cyclohexyl isocyanide, which is often used as a benchmark in isocyanide research.

Table 1: Physical and Spectroscopic Properties This table outlines the fundamental physical and spectroscopic data for this compound and cyclohexyl isocyanide.

| Property | This compound | Cyclohexyl Isocyanide |

| Molecular Formula | C₈H₁₃N | C₇H₁₁N thermofisher.com |

| Molecular Weight | 123.20 g/mol | 109.17 g/mol thermofisher.com |

| CAS Number | 134420-07-8 biosynth.com | 931-53-3 thermofisher.com |

| Appearance | Liquid | Clear colorless to light brown liquid thermofisher.com |

| Boiling Point | Not specified | 173-176 °C chemicalbook.com |

| Density | Not specified | 0.878 g/mL at 25 °C chemicalbook.com |

| Refractive Index (n²⁰/D) | Not specified | 1.45 chemicalbook.com |

| IR Absorption (ν, cm⁻¹) | Not specified | 2110-2165 (strong) wikipedia.org |

Table 2: Application in Ugi Multicomponent Reactions This table showcases the use of cycloheptyl and cyclohexyl isocyanides in the Ugi four-component reaction, a cornerstone of multicomponent synthesis.

| Isocyanide Component | Other Reactants | Product Type | Yield | Reference |

| Cyclohexyl isocyanide | Benzaldehyde, Allylamine, 3-Nitropropionic acid | α-Acylamino amide | 75% | chemspider.com |

| Cyclohexyl isocyanide | N-protected amino acid, Primary amine, Ketone | 1,4-Dicarbonyl compound (Ugi adduct) | Moderate to High | acs.org |

| This compound | Aldehyde, Amine, Carboxylic Acid | Opioid receptor ligand | Not specified | nih.govresearchgate.net |

Propiedades

IUPAC Name |

isocyanocycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-9-8-6-4-2-3-5-7-8/h8H,2-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPCFAVGGPXHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374113 | |

| Record name | cycloheptyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134420-07-8 | |

| Record name | cycloheptyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cycloheptyl Isocyanide and Its Functionalized Derivatives

Dehydration of Cycloheptylformamides: Classical and Modern Approaches

The most prevalent method for synthesizing cycloheptyl isocyanide is the dehydration of N-cycloheptylformamide. orgsyn.org This transformation can be achieved using a variety of dehydrating agents, with classical methods often employing phosphorus oxychloride (POCl₃) or phosgene. orgsyn.org While effective, the extreme toxicity of phosgene has led to the development of safer and more convenient alternatives. orgsyn.org

Modern approaches have introduced milder and more selective dehydrating agents. One such reagent is the Burgess reagent, which has been shown to effectively dehydrate N-cycloheptylformamide to yield this compound in high yields under mild conditions. psu.edu Another notable method involves the use of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, which offers a less hazardous alternative to phosgene and phosphorus oxychloride. researchgate.net

The choice of dehydrating agent and reaction conditions can significantly impact the yield and purity of the final product. For instance, the use of phosphorus oxychloride in the presence of a tertiary amine is a common and effective system. orgsyn.org A detailed comparison of various dehydrating agents for the synthesis of aliphatic isocyanides, including this compound, has revealed that p-toluenesulfonyl chloride can be a superior choice in terms of yield and green chemistry principles for non-sterically hindered formamides. researchgate.net

Table 1: Comparison of Dehydrating Agents for Isocyanide Synthesis from Formamides

| Dehydrating Agent | Base | Typical Conditions | Advantages | Disadvantages |

| Phosgene (COCl₂) | Tertiary Amine | - | High yields | Extremely toxic, difficult to handle orgsyn.org |

| Phosphorus Oxychloride (POCl₃) | Tertiary Amine/Pyridine | 0 °C to reflux | Readily available, effective for many substrates | Can be harsh, may not be suitable for sensitive functional groups orgsyn.orgrsc.org |

| p-Toluenesulfonyl Chloride (TsCl) | Pyridine/Quinoline | - | Less toxic than phosgene, good yields orgsyn.orgresearchgate.net | Reaction times can be long researchgate.net |

| Burgess Reagent | - | Room temperature to reflux in CH₂Cl₂ | Mild conditions, high yields, good selectivity psu.edu | Reagent cost can be a factor |

| Triphenylphosphine (PPh₃) / Iodine | - | - | - | Investigated as a dehydration system researchgate.net |

Alternative Routes for the Synthesis of this compound

While the dehydration of formamides remains the dominant synthetic route, alternative methods for preparing this compound exist. One historical method involves the reaction of an alkyl iodide with silver cyanide. thieme-connect.de However, this method is often less efficient and has been largely superseded by formamide dehydration.

A more contemporary alternative involves the exchange of ligands on a metal center. For instance, the reaction of a metalated ylide with an isocyanide can lead to the formation of a keteniminyl anion, which can be a precursor to isocyanides. nih.gov Specifically, the reaction of alkyl isocyanides, such as this compound, with a diazomethanide complex has been shown to produce the corresponding keteniminyl anions, albeit at a slower rate compared to aryl isocyanides. nih.gov

Furthermore, multicomponent reactions (MCRs) can be adapted to produce isocyanides or their derivatives in situ. While not a direct synthesis of isolated this compound, these reactions highlight the versatility of isocyanide chemistry. For example, the Ugi and Passerini reactions, which are cornerstone isocyanide-based MCRs, utilize isocyanides as key building blocks to generate complex molecules. researchgate.netnih.govwikipedia.orgnih.gov In some variations of these reactions, isocyanides can be generated in situ from their corresponding formamides. mdpi.com

Strategies for Preparing Precursors of Functionalized this compound

The synthesis of functionalized cycloheptyl isocyanides often requires the preparation of appropriately substituted cycloheptylformamide precursors. These precursors can be synthesized through various standard organic transformations. For example, a cycloheptylamine derivative bearing a desired functional group can be formylated to produce the corresponding functionalized N-cycloheptylformamide.

Multicomponent reactions themselves can be a powerful tool for the synthesis of complex precursors. The Ugi and Passerini reactions, for instance, can be employed to create highly functionalized acyclic molecules which could, in principle, be cyclized to form functionalized cycloheptane rings. acs.orgresearchgate.net These cyclic structures could then be converted to the corresponding formamides and subsequently to functionalized cycloheptyl isocyanides.

The development of novel synthetic routes to functionalized heterocyclic compounds using isocyanides also provides a potential avenue for accessing functionalized cycloheptyl precursors. whiterose.ac.uk For instance, the reaction of isocyanides with other reagents can lead to the formation of complex cyclic structures that could be further elaborated. rsc.org

Visible-light photocatalysis has emerged as a mild and efficient method for the functionalization of isocyanides. acs.org While this is often used to modify the isocyanide group itself, the principles could be adapted to functionalize the cycloheptyl ring in a precursor molecule.

Green Chemistry and Scalable Synthesis of this compound

Recent research has focused on developing more sustainable and scalable methods for the synthesis of isocyanides, including this compound. A key aspect of this is the move away from hazardous reagents like phosgene and the reduction of waste. rsc.orgrsc.org

A significant advancement in this area is the development of a revised procedure for the dehydration of formamides that avoids an aqueous workup. rsc.org This method, which utilizes phosphorus oxychloride and triethylamine in dichloromethane, offers increased synthesis speed, milder reaction conditions, higher yields, and a reduced environmental footprint. rsc.orgrsc.org This protocol has been successfully scaled up from a 0.2 mmol to a 0.5 mol scale, demonstrating its industrial applicability. rsc.org

The use of p-toluenesulfonyl chloride as a dehydrating agent is also considered a greener alternative to phosphorus oxychloride and phosgene derivatives. researchgate.net A comparative study of different dehydration protocols highlighted that the p-TsCl method can offer a lower E-factor (a measure of waste generated) for the synthesis of aliphatic isocyanides. researchgate.net

Furthermore, the development of one-pot, multicomponent reactions contributes to the principles of green chemistry by increasing atom economy and reducing the number of synthetic steps and purification procedures. semanticscholar.org While not a direct synthesis of this compound itself, the efficient use of isocyanides in these reactions underscores the drive towards more sustainable chemical processes. researchgate.netresearchgate.net

Table 2: Green Chemistry Metrics for Isocyanide Synthesis

| Synthetic Approach | Key Features | Green Chemistry Advantages |

| Non-aqueous workup dehydration rsc.orgrsc.org | Avoids water washes | Reduced wastewater, faster process, higher purity, scalable. |

| p-Toluenesulfonyl chloride dehydration researchgate.net | Uses a less toxic reagent | Lower E-factor, cheaper reagent, simplified protocol. |

| Multicomponent Reactions (e.g., Ugi, Passerini) semanticscholar.org | One-pot synthesis | High atom economy, reduced steps, less waste. |

Q & A

Q. What are the established methods for synthesizing and characterizing cycloheptyl isocyanide, and how can purity be verified?

this compound is typically synthesized via the Hofmann isocyanide synthesis or dehydration of cycloheptylformamide derivatives. Key steps include:

- Synthesis : Reaction of cycloheptylamine with chloroform and a strong base (e.g., KOH) under controlled conditions .

- Characterization : Confirm identity using H/C NMR (e.g., characteristic isocyanide C signal at ~150-160 ppm) and IR spectroscopy (C≡N stretch near 2150 cm) .

- Purity verification : Combustion analysis (C, H, N), GC-MS for volatile impurities, and HPLC for non-volatile residues. For new compounds, elemental analysis must align with theoretical values within ±0.3% .

Q. How should researchers design experiments to assess the stability of this compound under varying conditions (e.g., temperature, pH)?

Stability studies require controlled degradation experiments:

- Thermal stability : Use thermogravimetric analysis (TGA) or accelerated aging at elevated temperatures (e.g., 40°C, 60°C) with periodic sampling for NMR/IR analysis .

- pH sensitivity : Expose the compound to buffered solutions (pH 2–12) and monitor decomposition via UV-Vis spectroscopy or LC-MS. Include controls (e.g., inert atmosphere) to isolate pH effects .

- Data interpretation : Compare degradation kinetics using Arrhenius plots for thermal stability or rate constants for pH-dependent reactions .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying this compound in transition-metal-catalyzed reactions?

this compound serves as a ligand or substrate in catalytic cycles. Methodological approaches include:

- Kinetic studies : Monitor reaction progress via in situ FTIR or P NMR to track metal-isocyanide coordination .

- DFT calculations : Model electronic interactions (e.g., σ-donation/π-backbonding) between the isocyanide and metal centers (e.g., Pd, Ru) .

- Contradiction resolution : If experimental rates deviate from theoretical models, consider steric effects from the cycloheptyl ring or solvent coordination interference .

Q. How can surface-enhanced Raman spectroscopy (SERS) be optimized for analyzing this compound in trace concentrations?

SERS protocols for isocyanides involve:

- Substrate preparation : Use Au/Ag nanoparticles (10–50 nm) functionalized with this compound. Characterize substrates via TEM and UV-Vis plasmon resonance .

- Signal enhancement : Test laser wavelengths (e.g., 785 nm vs. 532 nm) and aggregation agents (e.g., NaCl) to maximize enhancement factors .

- Data challenges : Address spectral overlaps (e.g., solvent peaks) using multivariate analysis (PCA or PLS) and validate with spike-recovery experiments .

Q. What strategies mitigate inconsistencies in reactivity data for this compound across different studies?

Contradictions often arise from variations in experimental design. Mitigation strategies include:

- Standardization : Adopt IUPAC guidelines for solvent purity, reaction temperature, and catalyst loading .

- Reproducibility checks : Replicate key studies using open-source protocols (e.g., on protocols.io ) and report uncertainties (e.g., ±5% for yield measurements) .

- Meta-analysis : Systematically compare datasets using tools like PRISMA to identify outliers or methodological biases .

Methodological Tables

Q. Table 1: Key Spectral Data for this compound

| Technique | Key Signal | Reference |

|---|---|---|

| C NMR | δ ~155 ppm (C≡N) | |

| IR Spectroscopy | 2145–2160 cm (C≡N stretch) | |

| SERS | Enhanced peaks at 480, 1080 cm |

Q. Table 2: Common Experimental Pitfalls and Solutions

| Pitfall | Solution |

|---|---|

| Low SERS reproducibility | Pre-treat substrates with oxygen plasma |

| Isocyanide decomposition | Use Schlenk techniques under N |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.